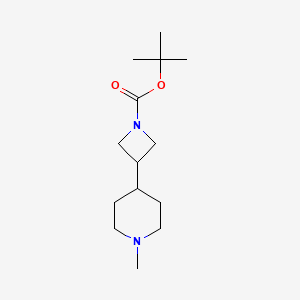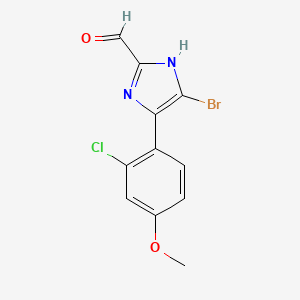
4-(1-Boc-3-azetidinyl)-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 1-methylpiperidine with tert-butyl 3-azetidinecarboxylate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Types of Reactions:
Oxidation: tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new chemical entities and in the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. It serves as a precursor for the development of drugs targeting various biological pathways .
Industry: The compound finds applications in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate
- tert-butyl 3-(1-ethylpiperidin-4-yl)azetidine-1-carboxylate
- tert-butyl 3-(1-propylpiperidin-4-yl)azetidine-1-carboxylate
Comparison: While these compounds share a similar core structure, the variation in the alkyl group attached to the piperidine ring can lead to differences in their chemical properties and biological activities. tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets .
Eigenschaften
Molekularformel |
C14H26N2O2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)11-5-7-15(4)8-6-11/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
VOACPIBMIIQZAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)






![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

